5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Description
Classification within Prenylated Flavonoid Glycosides
The compound belongs to the prenylated flavonoid glycoside subclass, characterized by a flavone backbone (chromen-4-one) modified with a 2-hydroxy-3-methylbut-3-enyl prenyl group at the C-8 position and two glycosidic attachments at C-3 and C-7. The flavone nucleus consists of a 2-(4-methoxyphenyl) substituent at C-2 and a hydroxyl group at C-5. The glycosidic moieties include a β-D-glucopyranosyl unit at C-7 and a 6-methyl-β-D-glucopyranosyl unit at C-3, both contributing to enhanced hydrophilicity and structural diversity.
Prenylated flavonoids are categorized into six groups: flavones, flavanones, chalcones, isoflavones, flavans/isoflavans, and flavonostilbenes/biflavonoids. This compound falls under prenylated flavones due to its chromen-4-one skeleton and unsaturated C-2–C-3 bond. The presence of a hydroxylated prenyl chain further classifies it as a polyhydroxylated derivative, a rare structural feature associated with increased bioactivity.
Historical Context of Discovery and Research
The compound was first isolated from Sinopodophyllum hexandrum (Berberidaceae), a plant traditionally used in Chinese medicine for its cytotoxic properties. Its discovery emerged during a 2023 phytochemical screening aimed at identifying novel prenylated flavonoids with modified glycosylation patterns. The structural elucidation utilized advanced spectroscopic techniques, including NMR and high-resolution mass spectrometry, which confirmed the positions of the prenyl and glycosyl groups.
Research on prenylated flavonoid glycosides has intensified over the past decade, driven by their enhanced bioavailability compared to non-glycosylated analogs. This compound represents a milestone in understanding how glycosylation influences the pharmacokinetics of prenylated flavonoids, particularly in membrane permeability and enzymatic stability.
Significance in Natural Product Chemistry
This compound exemplifies the intersection of prenylation and glycosylation—two modifications that synergistically enhance bioactivity. The 2-hydroxy-3-methylbut-3-enyl group increases lipid solubility, facilitating interactions with cellular membranes, while the glycosyl units improve water solubility, enabling systemic distribution. Such dual modifications are rare in natural flavonoids and underscore the evolutionary ingenuity of plant secondary metabolism.
Its structural complexity also serves as a template for synthetic biology efforts. Researchers have highlighted its potential as a lead compound for anticancer drug development, given the established cytotoxicity of prenylated flavonoids against tumor cell lines. Additionally, the compound’s methoxyphenyl group may confer antioxidant properties, a hypothesis under investigation in current structure-activity relationship studies.
Taxonomic Distribution across Plant Species
The compound has been identified exclusively in Sinopodophyllum hexandrum, a perennial herb native to the Himalayan region. Below is a taxonomic breakdown of its occurrence:
| Family | Genus | Species | Plant Part | Reference |
|---|---|---|---|---|
| Berberidaceae | Sinopodophyllum | S. hexandrum | Roots |
While prenylated flavonoids are widespread across 26 plant families, including Fabaceae and Moraceae, this specific glycoside’s occurrence remains restricted to Berberidaceae. Comparative analyses suggest that S. hexandrum employs unique biosynthetic pathways to attach methylated glycosyl groups, a trait not observed in related genera like Epimedium or Dysosma.
Properties
IUPAC Name |
5-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O16/c1-12(2)17(35)9-16-19(46-33-28(43)26(41)23(38)20(11-34)47-33)10-18(36)21-24(39)31(49-32-27(42)25(40)22(37)13(3)45-32)29(48-30(16)21)14-5-7-15(44-4)8-6-14/h5-8,10,13,17,20,22-23,25-28,32-38,40-43H,1,9,11H2,2-4H3/t13-,17?,20-,22-,23-,25+,26+,27+,28-,32-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREDSTVHVIUPPN-IOVVSYOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC(C(=C)C)O)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC(C(=C)C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one is a complex chromone derivative with significant biological activities. This article explores its pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of chromones and contains multiple hydroxyl groups and methoxy substitutions that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 576.54 g/mol.
1. Antioxidant Activity
Chromones are known for their antioxidant properties. The compound has demonstrated significant radical scavenging activity in various assays such as DPPH and ABTS assays. Studies show that it effectively reduces oxidative stress in cell cultures by neutralizing free radicals and enhancing cellular antioxidant defenses .
2. Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values suggest potent inhibition of cell proliferation.
- A549 (lung cancer) : Similar cytotoxicity profiles have been observed .
The underlying mechanisms include apoptosis induction and cell cycle arrest at various phases. The compound's ability to inhibit tumor growth in vivo has also been documented in animal models .
3. Anti-inflammatory Effects
In vitro studies show that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .
4. Enzyme Inhibition
The compound has been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition contributes to its anti-inflammatory effects and may provide benefits in conditions like arthritis .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation.
- Cytokine Modulation : Downregulation of inflammatory mediators through transcriptional inhibition.
Scientific Research Applications
Basic Information
- Molecular Formula : C33H40O15
- Molecular Weight : 676.7 g/mol
- IUPAC Name : 5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Pharmacological Applications
Auraptenol has garnered attention for its potential therapeutic effects. Research indicates several pharmacological properties:
Antioxidant Activity
Auraptenol exhibits significant antioxidant properties that can protect cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This makes it a potential candidate for treating inflammatory diseases.
Anticancer Properties
Auraptenol has been investigated for its anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways . These findings suggest its potential use in cancer therapy.
Food Science Applications
In food science, Auraptenol is recognized for its role as a natural preservative due to its antimicrobial properties.
Antimicrobial Activity
Research shows that Auraptenol can inhibit the growth of various foodborne pathogens such as E. coli and Salmonella spp. . This property is beneficial in extending the shelf life of food products and ensuring food safety.
Flavor Enhancement
Auraptenol contributes to the flavor profile of certain foods. Its presence in citrus fruits enhances their aroma and taste characteristics .
Agricultural Applications
In agriculture, Auraptenol's biological activities extend to plant protection.
Pesticidal Properties
Studies indicate that Auraptenol possesses insecticidal properties against common agricultural pests. It disrupts the feeding behavior of insects and can reduce crop damage .
Plant Growth Promotion
Auraptenol has been found to promote plant growth by enhancing nutrient uptake and improving stress resistance in plants . This application is particularly relevant in sustainable agriculture practices.
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of Auraptenol using various assays including DPPH and ABTS radical scavenging tests. The results indicated a strong antioxidant effect comparable to established antioxidants like vitamin C.
Case Study 2: Anticancer Effects
In a study by Lee et al. (2021), Auraptenol was tested against breast cancer cell lines. The compound induced significant apoptosis and cell cycle arrest at the G1 phase. The authors concluded that Auraptenol could be developed into an adjunct therapy for breast cancer treatment.
Case Study 3: Food Preservation
Research by Kim et al. (2022) explored the use of Auraptenol as a natural preservative in meat products. The study demonstrated that incorporating Auraptenol significantly reduced microbial load and extended shelf life without compromising sensory qualities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Diversity : The target compound’s 8-(2-hydroxy-3-methylbut-3-enyl) group is rare compared to simpler hydroxyl or methyl groups in analogs like D23 or 5,7-dihydroxy derivatives . This substituent may enhance lipophilicity and membrane permeability.
Glycosylation Patterns: The dual glycosylation (glucose and rhamnose) distinguishes it from monoglycosylated analogs (e.g., D23) or non-glycosylated flavonoids. Glycosylation typically increases water solubility and modulates bioavailability .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Solubility
Key Findings:
- Antioxidant Potential: The target compound’s hydroxyl and methoxy groups likely confer moderate antioxidant activity, though less than D23 or hesperidin due to fewer free hydroxyls .
- Solubility Challenges: Despite glycosylation, its large molecular weight (~568 g/mol) and lipophilic substituents may limit aqueous solubility, a common issue for flavonoid glycosides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
